

analytical methods for (fluorophenyl)methylamine characterization

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Compound of Interest

Compound Name: *fluorophenyl)methylamine*

CAS No.: 893585-39-2

Cat. No.: B6338504

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Executive Summary

(Fluorophenyl)methylamines (Fluorobenzylamines) are critical pharmacophores in the synthesis of kinase inhibitors, receptor antagonists, and agrochemicals. The positional isomers—2-fluorobenzylamine (2-FBA), 3-fluorobenzylamine (3-FBA), and 4-fluorobenzylamine (4-FBA)—exhibit distinct electronic and steric profiles that drastically alter the biological efficacy of the final drug substance.

This Application Note provides a definitive protocol for the structural elucidation and purity assessment of these intermediates. Unlike standard generic protocols, this guide addresses the specific challenge of amine tailing in chromatography and isomeric overlap in spectroscopy.

Chemical Context & Critical Quality Attributes (CQAs)

The primary analytical challenge lies in the basicity of the primary amine (pKa 9.0) and the electronegativity of the fluorine substituent.

Property	2-Fluorobenzylamine (Ortho)	3-Fluorobenzylamine (Meta)	4-Fluorobenzylamine (Para)
CAS No.	89-99-6	100-82-3	140-75-0
Boiling Point	73-75°C (13 mmHg)	183-185°C	183°C
Electronic Effect	Inductive (-I) dominant on	Inductive (-I) only	Resonance (+R) & Inductive (-I)
Key Impurity Risk	Dimerization to secondary amines	Regio-isomeric contamination	Residual Benzylamine

Method A: Structural Elucidation via Multi-Nuclear NMR

Objective: Unequivocal identification of the specific isomer. Rationale: Proton (

H) NMR alone often results in overlapping aromatic multiplets. Fluorine (

F) NMR provides a singlet-to-multiplet signal that is highly sensitive to the local electronic environment, acting as a definitive "fingerprint."

Protocol 1: F NMR Differentiation

- Solvent: DMSO-

(Preferred for salt solubility) or

(Free base).

- Internal Standard:

-Trifluorotoluene (

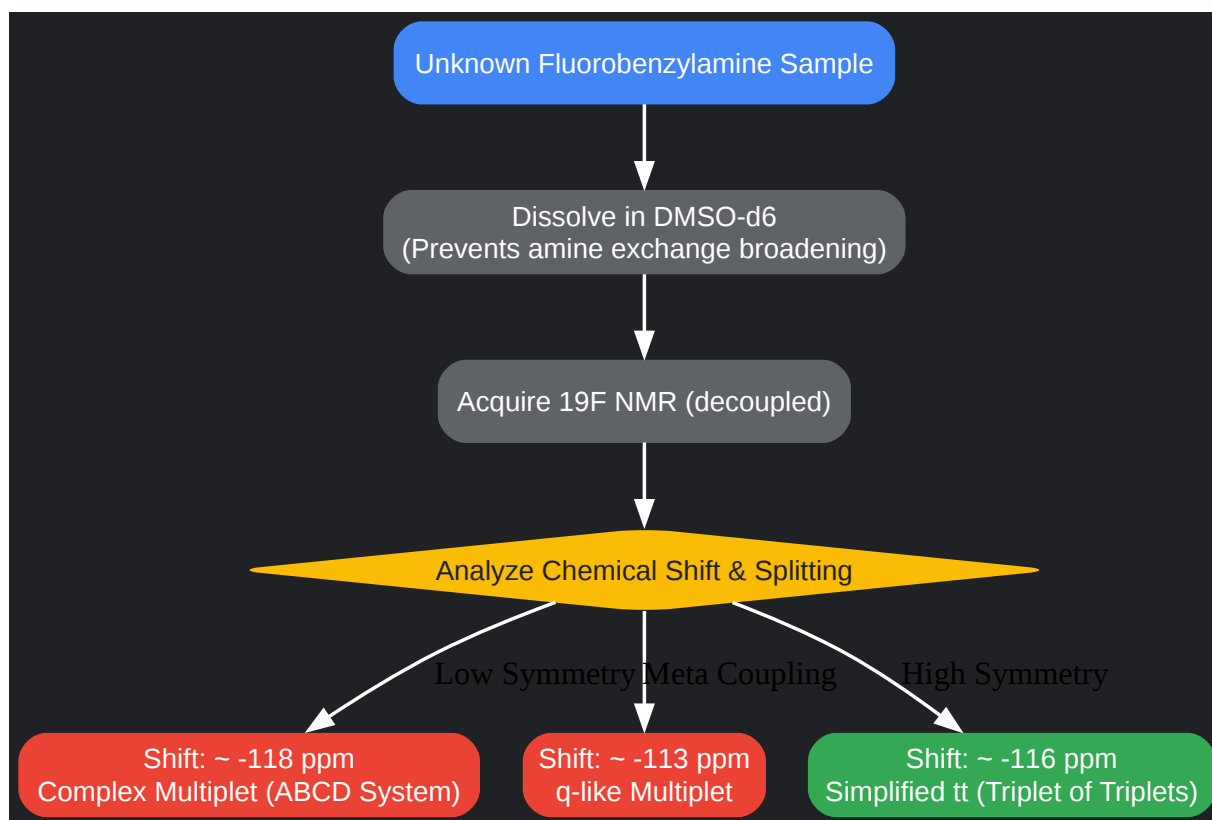
-63.7 ppm).

- Parameters: Relaxation delay (

) = 5s (to allow full relaxation of F nuclei).

Differentiation Logic:

- Ortho (2-FBA): The fluorine nucleus couples to the benzylic protons () and aromatic protons. Look for a shift downfield relative to the para isomer due to the proximity of the electron-withdrawing ammonium/amine group.
- Para (4-FBA): The fluorine is chemically equivalent to the axis of symmetry. The signal appears as a simplified multiplet (tt or qt) due to coupling with chemically equivalent meta/ortho protons.



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Figure 1: Decision tree for assigning regio-isomers based on ^{19}F NMR spectral topology.

Method B: UPLC Purity Profiling (The "Amine Tailing" Solution)

Objective: Quantify purity >99.5% and separate potential regio-isomers. Challenge: Primary amines interact with residual silanols on silica columns, causing severe peak tailing. Solution: Use a High-pH Stable Hybrid Column (e.g., Ethylene Bridged Hybrid - BEH). At pH 10-11, the amine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak.

Protocol 2: High-pH UPLC Method

- Column: Waters XBridge BEH C18 (mm, 1.7 μ m) or Phenomenex Kinetex EVO.
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Detection: UV @ 260 nm (benzyl chromophore).

Gradient Table:

Time (min)	% A (Buffer)	% B (ACN)	Curve
0.0	95	5	Initial
1.0	95	5	Hold
6.0	5	95	Linear
8.0	5	95	Wash

| 8.1 | 95 | 5 | Re-equilibrate |

System Suitability Criteria:

- Tailing Factor (): Must be < 1.3 (Critical for accurate integration of impurities).
- Resolution (): > 2.0 between the main peak and any regio-isomer impurity (spiked standard required for validation).

Method C: Volatile Impurity Profiling via GC-FID

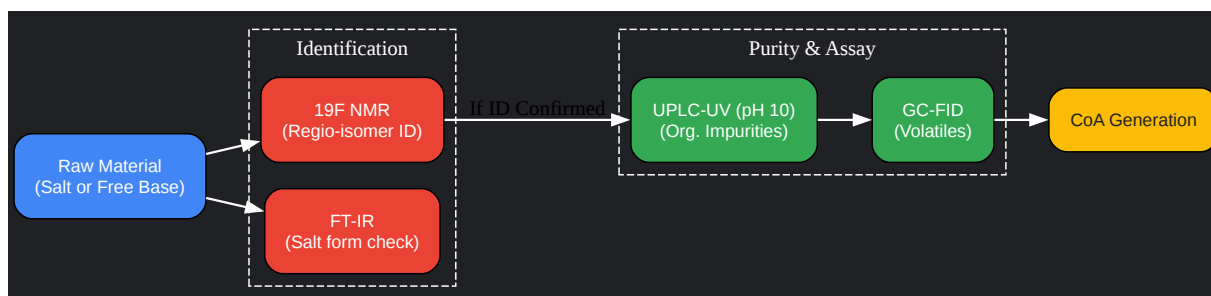
Objective: Detection of residual solvents and volatile precursors (e.g., fluorobenzonitriles).

Rationale: These amines are sufficiently volatile to be analyzed without derivatization, provided a base-deactivated liner is used.

Protocol 3: GC-FID Parameters

- Inlet: Split (20:1), 250°C. Crucial: Use a wool-packed, base-deactivated liner to prevent amine adsorption.
- Column: DB-5ms or Rtx-5 Amine (30 m
0.25 mm
0.25 μm).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Oven Program:
 - 50°C (Hold 2 min) - Traps solvents.
 - Ramp 15°C/min to 220°C.
 - Hold 5 min - Elutes amine and heavy impurities.
- Detector: FID @ 280°C.

Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow for release testing of fluorobenzylamines.

Safety & Handling (The "Trustworthiness" Pillar)

- Corrosivity: All isomers are Class 1B Skin Corrosives [1]. Always handle in a fume hood with butyl rubber gloves; nitrile is permeable to benzylic amines over time.
- Carbonate Formation: Free base amines absorb atmospheric

rapidly to form carbamates. Store under Argon/Nitrogen.[1] If "unknown" peaks appear in NMR/HPLC, check for carbamate formation (broad peak in proton NMR ~ 5-6 ppm).

References

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